Cas no 1806017-61-7 (2-(Difluoromethyl)-3-iodo-5-methoxypyridine-4-sulfonamide)
2-(Difluoromethyl)-3-iodo-5-methoxypyridine-4-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2-(Difluoromethyl)-3-iodo-5-methoxypyridine-4-sulfonamide
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- Inchi: 1S/C7H7F2IN2O3S/c1-15-3-2-12-5(7(8)9)4(10)6(3)16(11,13)14/h2,7H,1H3,(H2,11,13,14)
- InChI Key: XEQPCPVLNCCDFQ-UHFFFAOYSA-N
- SMILES: IC1C(C(F)F)=NC=C(C=1S(N)(=O)=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 335
- XLogP3: 0.7
- Topological Polar Surface Area: 90.7
2-(Difluoromethyl)-3-iodo-5-methoxypyridine-4-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029022967-250mg |
2-(Difluoromethyl)-3-iodo-5-methoxypyridine-4-sulfonamide |
1806017-61-7 | 95% | 250mg |
$950.60 | 2022-04-01 | |
| Alichem | A029022967-500mg |
2-(Difluoromethyl)-3-iodo-5-methoxypyridine-4-sulfonamide |
1806017-61-7 | 95% | 500mg |
$1,600.75 | 2022-04-01 | |
| Alichem | A029022967-1g |
2-(Difluoromethyl)-3-iodo-5-methoxypyridine-4-sulfonamide |
1806017-61-7 | 95% | 1g |
$3,126.60 | 2022-04-01 |
2-(Difluoromethyl)-3-iodo-5-methoxypyridine-4-sulfonamide Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 2-(Difluoromethyl)-3-iodo-5-methoxypyridine-4-sulfonamide
Introduction to 2-(Difluoromethyl)-3-iodo-5-methoxypyridine-4-sulfonamide (CAS No. 1806017-61-7)
2-(Difluoromethyl)-3-iodo-5-methoxypyridine-4-sulfonamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 1806017-61-7, this compound represents a structurally complex molecule featuring a pyridine core substituted with multiple functional groups, including a difluoromethyl group, an iodo substituent, a methoxy group, and a sulfonamide moiety. The unique combination of these groups imparts distinct chemical properties and biological activities, making it a valuable scaffold for the development of novel therapeutic agents.
The difluoromethyl group is particularly noteworthy in medicinal chemistry due to its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles of drug candidates. This feature has been extensively explored in the design of small-molecule inhibitors and drug candidates targeting various diseases, including cancer and infectious disorders. The presence of an iodo substituent further enhances the compound's reactivity, allowing for further derivatization through cross-coupling reactions such as Suzuki or Stille couplings, which are commonly employed in the synthesis of complex pharmaceutical molecules.
The methoxy group at the 5-position of the pyridine ring contributes to the overall electronic properties of the molecule, influencing its interactions with biological targets. Additionally, the sulfonamide functionality is a well-known pharmacophore that exhibits diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The sulfonamide group can form hydrogen bonds with biological targets, thereby enhancing binding affinity and therapeutic efficacy.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutics. Pyridine derivatives, in particular, have been extensively studied due to their prevalence in bioactive molecules. The compound 2-(Difluoromethyl)-3-iodo-5-methoxypyridine-4-sulfonamide exemplifies this trend by incorporating multiple pharmacologically relevant moieties into a single molecular framework. This design approach allows for rapid optimization of lead compounds through structure-activity relationship (SAR) studies.
In clinical research, the synthesis and characterization of such compounds are often driven by their potential applications in treating complex diseases. For instance, studies have demonstrated that pyridine-based sulfonamides can interact with enzymes and receptors involved in cancer progression, making them promising candidates for targeted therapy. The difluoromethyl group's ability to improve metabolic stability has been particularly beneficial in extending the half-life of drug candidates, reducing the frequency of dosing required for therapeutic efficacy.
The iodo substituent on the pyridine ring has also been exploited in radiolabeling strategies for diagnostic imaging and targeted radionuclide therapy. By incorporating radioactive isotopes via cross-coupling reactions, researchers can develop probes for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, enabling non-invasive monitoring of disease progression and treatment response.
Moreover, computational modeling and high-throughput screening (HTS) have played pivotal roles in identifying novel derivatives of 2-(Difluoromethyl)-3-iodo-5-methoxypyridine-4-sulfonamide with enhanced biological activity. These techniques allow researchers to predict binding interactions between the compound and biological targets, facilitating rational drug design. By leveraging machine learning algorithms and molecular dynamics simulations, scientists can optimize key structural features to improve potency and selectivity.
The pharmaceutical industry has also embraced green chemistry principles in synthesizing such compounds, aiming to reduce environmental impact while maintaining high yields and purity. Catalytic methods have been developed to minimize waste generation and energy consumption during production processes. For example, transition metal-catalyzed cross-coupling reactions offer efficient pathways for introducing functional groups into the pyridine core without excessive byproduct formation.
Future research directions may explore the potential of 2-(Difluoromethyl)-3-iodo-5-methoxypyridine-4-sulfonamide as an intermediate in multistep syntheses targeting neglected tropical diseases or rare genetic disorders. The compound's versatility as a building block makes it suitable for generating libraries of derivatives with tailored properties for specific therapeutic applications.
In conclusion,2-(Difluoromethyl)-3-iodo-5-methoxypyridine-4-sulfonamide (CAS No. 1806017-61-7) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features offer opportunities for developing innovative treatments across multiple therapeutic areas. As our understanding of disease mechanisms evolves and new synthetic methodologies emerge,this compound will likely continue to play a significant role in advancing drug discovery efforts worldwide.
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